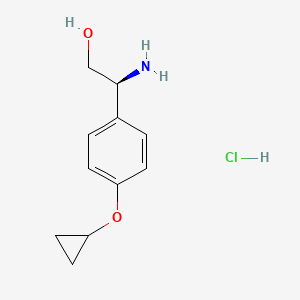
Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The peptide “Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1)” is a variant of α-melanocyte stimulating hormone (α-MSH), which is one of the first peptide hormones isolated from the pituitary gland . This peptide has been used in the development of peptide radiopharmaceuticals for melanoma imaging and therapy .
Scientific Research Applications
Melanocortin Receptor Research
Research on Ac-Ser-Tyr-Ser-N(1)Nle-Asp-His-D-Tyr-Arg-Trp-D-Lys-(1) and its analogs has focused significantly on their interaction with human melanocortin receptors (hMC1R, hMC3R, hMC4R, and hMC5R). These studies have revealed crucial insights into the importance of ligand stereochemistry for agonist binding affinity and receptor selectivity. Specifically, structural variations in these peptides have demonstrated significant effects on binding affinities and receptor selectivity, highlighting the critical role of ligand-receptor complexed interactions (Haskell-Luevano et al., 1997).
Pharmacological Evaluation
In another study, synthetic analogs of alpha-melanotropin, including Ac-Ser-Tyr-Ser-Nle4-Glu-His-D-Phe7-Arg-Trp-Gly-Lys-Pro-Val-NH2, were pharmacologically evaluated. This research aimed at developing receptor subtype selective tools for understanding the physiological functions of the melanocortin receptor 5 in humans and rodents. The study identified linear peptides closely resembling the structure of the endogenous ligand alphaMSH, showing high potency and specificity as agonists for the human MC5R (Bednarek et al., 2007).
Antihypertensive Properties
In the context of cardiovascular health, a study on Antarctic krill protein hydrolysate identified eight antihypertensive peptides, including sequences such as Tyr-Arg-Lys. These peptides showed significant ACE inhibitory activity and modulated nitric oxide and endothelin-1 in human umbilical vein endothelial cells, indicating their potential in correcting endothelial cell dysfunction induced by norepinephrine (Zhao et al., 2019).
Melanocortin Receptor Agonism
Further exploration of melanocortin receptor agonism was conducted with chimeric peptide ligands based on NDP-MSH and MTII. These ligands replaced the agonist DPhe-Arg-Trp amino acids with AGRP Arg-Phe-Phe residues, resulting in agonist activity at mouse melanocortin receptors. This study provided insights into the mimicking of melanocortin agonist residue interactions by antagonist ligands (Joseph et al., 2003).
Mechanism of Action
This peptide targets the melanocortin-1 receptor (MC1R) and very late antigen-4 (VLA-4, integrin α4β1), which are two attractive molecular targets for developing peptide radiopharmaceuticals for melanoma imaging and therapy . The peptide can serve as a delivery vehicle to target both diagnostic and therapeutic radionuclides to melanoma cells for imaging and therapy .
properties
IUPAC Name |
2-[(2S,5S,8R,11S,14S,17R,20S)-19-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]-17-(4-aminobutyl)-20-butyl-11-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-5-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H87N17O17/c1-3-4-14-53-62(97)80-50(29-54(88)89)60(95)79-49(28-39-31-69-34-72-39)59(94)76-46(25-36-15-19-40(86)20-16-36)56(91)74-44(13-9-24-70-65(67)68)55(90)78-48(27-38-30-71-43-11-6-5-10-42(38)43)58(93)75-45(12-7-8-23-66)63(98)82(53)64(99)52(33-84)81-57(92)47(26-37-17-21-41(87)22-18-37)77-61(96)51(32-83)73-35(2)85/h5-6,10-11,15-22,30-31,34,44-53,71,83-84,86-87H,3-4,7-9,12-14,23-29,32-33,66H2,1-2H3,(H,69,72)(H,73,85)(H,74,91)(H,75,93)(H,76,94)(H,77,96)(H,78,90)(H,79,95)(H,80,97)(H,81,92)(H,88,89)(H4,67,68,70)/t44-,45+,46+,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZEPCVOOWEFB-RBEOGMESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)C)CCCCN)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=C(C=C5)O)CC6=CN=CN6)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H87N17O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
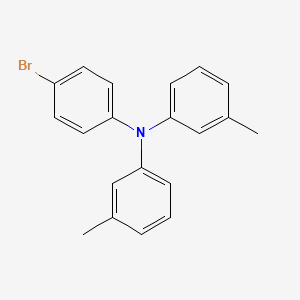
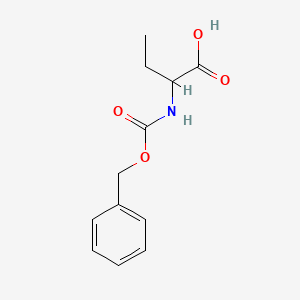
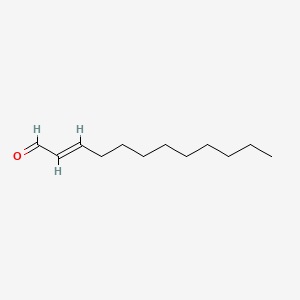

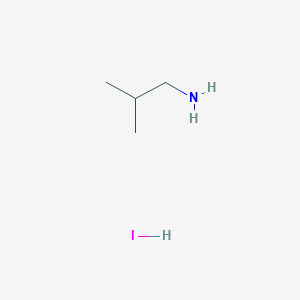
![rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate](/img/structure/B3028429.png)
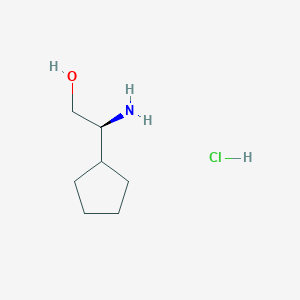
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)



